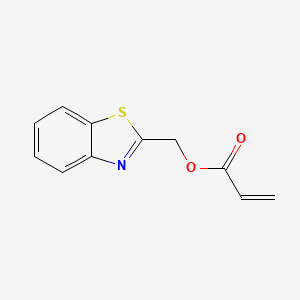
(1,3-Benzothiazol-2-yl)methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzothiazol-2-yl)methyl prop-2-enoate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acrylate ester under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the acrylate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzothiazol-2-yl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-Benzothiazol-2-yl)methyl prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, derivatives of this compound have been studied for their potential pharmacological activities. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry
Industrially, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile compound for material science applications.
Mécanisme D'action
The mechanism of action of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (1,3-Benzothiazol-2-yl)methyl prop-2-enoate.
Benzothiazole: The parent compound of the benzothiazole family.
2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position of the benzothiazole ring.
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiazole ring with an acrylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.
Propriétés
Numéro CAS |
454429-29-9 |
|---|---|
Formule moléculaire |
C11H9NO2S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C11H9NO2S/c1-2-11(13)14-7-10-12-8-5-3-4-6-9(8)15-10/h2-6H,1,7H2 |
Clé InChI |
OCOUTPICRKUQCZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


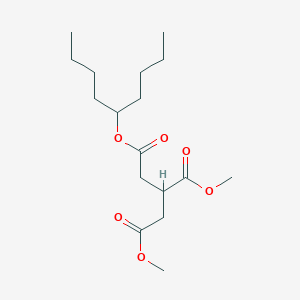
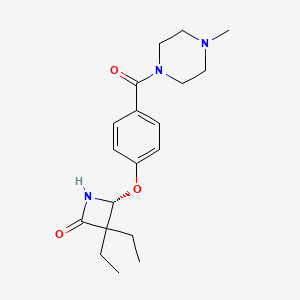
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
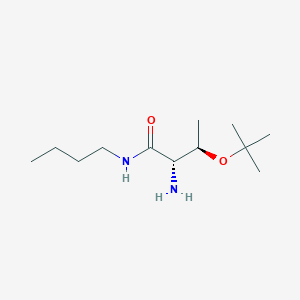

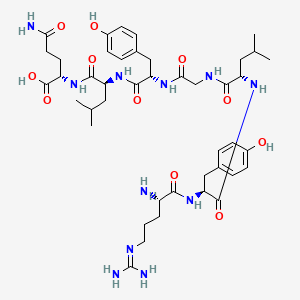
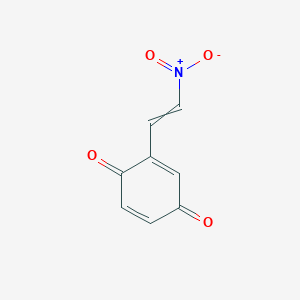
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)



![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
